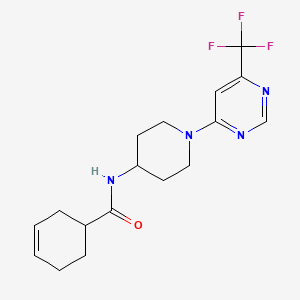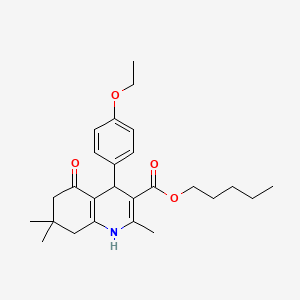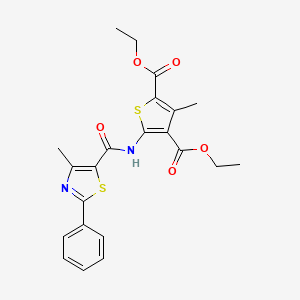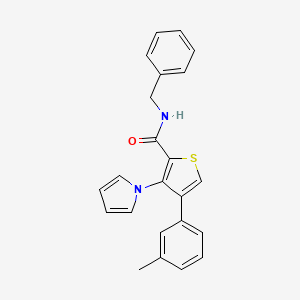
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide” is a chemical compound. It has been studied in the context of its potential use as an inhibitor of SIRT1, SIRT2, and SIRT3 . These are NAD+ dependent deacetylases that are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . The common carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .Applications De Recherche Scientifique
Agrochemicals
The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in crop protection. TFMP derivatives are used to safeguard crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine atom’s distinctive properties contribute to the efficacy of these compounds, making them promising candidates for novel drug development .
Veterinary Products
Beyond human medicine, TFMP derivatives also feature in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential for addressing animal health issues .
Intermediate Synthesis
Researchers utilize N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide as an intermediate in the synthesis of other valuable compounds. Its unique structure allows for the creation of diverse derivatives with specific properties .
Antifungal Activity
The compound’s 3-trifluoromethyl-1H-pyrazole-4-carboxamide skeleton contributes to its antifungal properties. By introducing active pyridine rings into the amino part of pyrazole carboxamide, researchers have designed novel derivatives with potential antifungal applications .
Vapor-Phase Reactions
In addition to its direct applications, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide may participate in vapor-phase reactions, leading to the formation of other valuable compounds. Researchers continue to explore its reactivity and potential in this context .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O/c18-17(19,20)14-10-15(22-11-21-14)24-8-6-13(7-9-24)23-16(25)12-4-2-1-3-5-12/h1-2,10-13H,3-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWCWEDENPVACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclohex-3-enecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)

![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)


![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)